CK-869 was developed as part of a series of small molecule inhibitors aimed at understanding the biochemical pathways involving the Arp2/3 complex. It is classified as an actin polymerization inhibitor and falls under the category of chemical compounds used in molecular biology research. The chemical identification number for CK-869 is 388592-44-7, which aids in its cataloging and procurement for experimental purposes .
The synthesis of CK-869 involves several organic chemistry techniques, including multi-step reactions typically starting from simpler organic precursors. While specific synthetic routes are not detailed in the available literature, it is generally understood that such compounds are synthesized through methods like:
These methods ensure high purity and yield of CK-869, making it suitable for biochemical assays .
CK-869 has a defined molecular structure characterized by its ability to interact with the Arp2/3 complex. The compound's molecular formula is CHNO, and it has a molecular weight of approximately 252.27 g/mol. The structure features specific functional groups that facilitate its binding to the Arp2/3 complex, although detailed structural diagrams are typically derived from crystallography studies or computational modeling .
CK-869 primarily acts through non-covalent interactions with the Arp2/3 complex. Its mechanism involves:
The compound's effectiveness as an inhibitor has been demonstrated through various biochemical assays that measure actin polymerization rates in response to CK-869 treatment .
The mechanism by which CK-869 exerts its inhibitory effects on the Arp2/3 complex involves several steps:
Research indicates that this mechanism provides insights into how small molecules can regulate protein complexes involved in critical cellular functions .
CK-869 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise concentrations and conditions are necessary for effective experimentation .
CK-869 is widely utilized in scientific research due to its role as an inhibitor of the Arp2/3 complex. Key applications include:
The Arp2/3 complex is an evolutionarily conserved seven-subunit protein assembly (Arp2, Arp3, ARPC1-5) that serves as the primary molecular machinery for nucleating branched actin networks in eukaryotic cells. Structurally, the Arp2 and Arp3 subunits mimic monomeric actin, forming a template that initiates the growth of new "daughter" filaments at a characteristic 70-degree angle from pre-existing "mother" filaments [2]. This branching activity drives fundamental cellular processes, including lamellipodial protrusion in cell migration, endocytosis, vesicle trafficking, and pathogen motility (e.g., Listeria actin comet tails) [2] [8]. The complex requires activation by Nucleation-Promoting Factors (NPFs) like WASP/WAVE proteins, which deliver actin monomers and induce conformational changes enabling filament nucleation [2] [3]. ATP hydrolysis by Arp2 (but not Arp3) is essential for this activation, stabilizing the short-pitch dimer configuration necessary for nucleation [8].
Genetic approaches to studying Arp2/3 (e.g., subunit knockouts) often cause compensatory adaptations, limiting precise mechanistic insights into actin dynamics. Small-molecule inhibitors emerged as critical tools for acute, reversible perturbation of Arp2/3 activity. Early inhibitors like latrunculin or cytochalasins targeted actin monomers or filament elongation broadly, lacking Arp2/3 specificity. The development of Arp2/3-specific inhibitors (CK-666, CK-636, CK-548, CK-869) enabled targeted dissection of branched actin networks without directly disrupting other cytoskeletal components [3] [5]. These compounds fall into two mechanistic classes:
CK-869 was identified through high-throughput screening and structure-activity optimization as a Class II Arp2/3 inhibitor [3] [7]. Unlike Class I inhibitors, CK-869 binds a hydrophobic pocket on the Arp3 subunit, inducing allosteric disruption of the activated Arp2-Arp3 short-pitch dimer interface required for actin nucleation [3]. With an IC₅₀ of 7 μM against the mammalian complex, it exhibits distinct isoform selectivity and off-target profiles compared to Class I compounds, making it invaluable for dissecting Arp2/3 heterogeneity and function [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7